
2-Fluoropodophyllotoxin
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Description
2-Fluoropodophyllotoxin, also known as this compound, is a useful research compound. Its molecular formula is C22H21FO8 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Mechanism of Action
The antitumor efficacy of 2-fluoropodophyllotoxin is primarily attributed to its ability to inhibit topoisomerase II and disrupt microtubule dynamics. Studies have shown that fluorinated derivatives exhibit improved cytotoxicity compared to their non-fluorinated counterparts. For instance, the introduction of fluorine enhances the binding affinity to target proteins involved in cancer cell proliferation and survival pathways. This effect is particularly pronounced in the induction of apoptosis through the mitochondrial pathway, marked by an increase in caspase-9 expression in HeLa cells .
Cytotoxicity Studies
Recent research indicates that this compound demonstrates significantly lower IC50 values than traditional podophyllotoxin derivatives. In comparative studies, this compound exhibited IC50 values ranging from 1.52 μM to 5.0 μM across various cancer cell lines, showcasing its potent antitumor effects . The compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in a dose-dependent manner, further establishing its role as a promising anticancer agent .
Case Studies
Study on Fluoride-Containing Podophyllum Derivatives
A comprehensive study published in Nature investigated various halogen-substituted podophyllum derivatives, including this compound. The findings revealed that fluoride substitution significantly enhanced the cytotoxicity against cancer cells while reducing toxicity to normal cells. The study highlighted the effectiveness of these derivatives in inducing apoptosis and inhibiting tumor growth through various molecular mechanisms, including modulation of cell cycle regulators and apoptotic pathways .
Podophyllotoxin-Coumarin Conjugates
Another significant case study explored podophyllotoxin-coumarin conjugates that included this compound. These conjugates displayed remarkable antiproliferative activity against gastric cancer cell lines (MKN-45 and BGC-823), with IC50 values as low as 0.20 µM. The study demonstrated that these compounds could effectively block cell cycle progression and enhance apoptotic signaling pathways, reinforcing the therapeutic potential of fluorinated podophyllum derivatives in oncology .
Comparative Data Table
Compound | IC50 Value (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
This compound | 1.52 | HeLa | Induces apoptosis via mitochondrial pathway |
Podophyllotoxin | 59.35 | HeLa | Topoisomerase II inhibition |
Podophyllotoxin-Coumarin Conjugate | 0.20 | BGC-823 | Cell cycle arrest at G2 phase |
Halogenated Derivative (Cl) | 5.92 | HeLa | Reduced cytotoxicity compared to F derivative |
Properties
Molecular Formula |
C22H21FO8 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
(5R,5aS,8aR,9R)-5a-fluoro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-5,8,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |
InChI |
InChI=1S/C22H21FO8/c1-26-16-4-10(5-17(27-2)20(16)28-3)18-11-6-14-15(31-9-30-14)7-12(11)19(24)13-8-29-21(25)22(13,18)23/h4-7,13,18-19,24H,8-9H2,1-3H3/t13-,18-,19+,22-/m1/s1 |
InChI Key |
RZEPSVUNUYUBJW-JQJYPRBLSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H]2C3=CC4=C(C=C3[C@@H]([C@@H]5[C@@]2(C(=O)OC5)F)O)OCO4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC4=C(C=C3C(C5C2(C(=O)OC5)F)O)OCO4 |
Synonyms |
2-fluoropodophyllotoxin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.